molecular formula C16H21N5O2S B5703569 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B5703569
M. Wt: 347.4 g/mol
InChI Key: VZEGZXXCNKUFOH-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities, including antihistaminic, antipsychotic, and antidepressant properties. This particular compound has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Introduction of the triazole moiety: The triazole ring is introduced by reacting the piperazine derivative with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions.

    Formation of the final compound: The final step involves the reaction of the intermediate with ethanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and triazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine or triazole derivatives.

Scientific Research Applications

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)piperazine: Known for its stimulant effects.

    4-(4-bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.

Uniqueness

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to its combined piperazine and triazole moieties, which contribute to its distinct pharmacological profile. Its ability to interact with multiple receptor types and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-19-12-17-18-16(19)24-11-15(22)21-9-7-20(8-10-21)13-5-3-4-6-14(13)23-2/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEGZXXCNKUFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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